molecular formula C10H12ClNO3 B2455516 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride CAS No. 22406-62-8

3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride

Cat. No.: B2455516
CAS No.: 22406-62-8
M. Wt: 229.66
InChI Key: OJVLJUQOYHMONP-UHFFFAOYSA-N
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Description

3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is a chemical compound with the molecular formula C10H12ClNO3 It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions

3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzopyran derivatives .

Scientific Research Applications

3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of oxidative stress, inflammation, and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-8-methoxy-2H-chromen-2-one: Another benzopyran derivative with similar structural features.

    3,4-dihydro-2H-1-benzopyran-4-one: Lacks the amino and methoxy groups but shares the core benzopyran structure.

    8-methoxy-2H-chromen-2-one: Similar in structure but without the amino group.

Uniqueness

3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research .

Properties

IUPAC Name

3-amino-8-methoxy-2,3-dihydrochromen-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-13-8-4-2-3-6-9(12)7(11)5-14-10(6)8;/h2-4,7H,5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVLJUQOYHMONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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